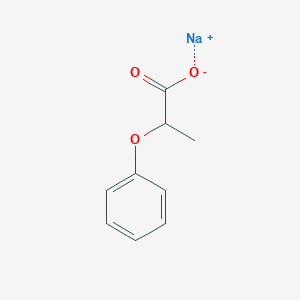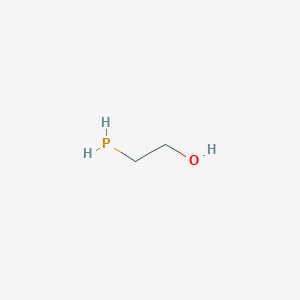
2-Hydroxyethylphosphine
Übersicht
Beschreibung
2-Hydroxyethylphosphine is a chemical compound with the molecular formula C2H7OP . It has a molecular weight of 78.05 . It is also known by other names such as AURORA KA-1102 and Ethanol, 2-phosphino- .
Synthesis Analysis
The synthesis of 2-Hydroxyethylphosphine involves the addition of an alkenyl carboxylate to a phosphine containing a P-H bond . More detailed information about the synthesis of phosphines can be found in the literature .
Molecular Structure Analysis
The 2-Hydroxyethylphosphine molecule contains a total of 10 bonds. There are 3 non-H bonds, 1 rotatable bond, 1 hydroxyl group, 1 primary alcohol, and 1 phosphane .
Chemical Reactions Analysis
The reactions of phosphines, including 2-Hydroxyethylphosphine, have been studied extensively. These reactions occur in the presence of strong bases and yield primary, secondary, and tertiary phosphines . More detailed information about the chemical reactions of phosphines can be found in the literature .
Physical And Chemical Properties Analysis
2-Hydroxyethylphosphine has a boiling point of 139-140 °C and a density of 1.0040 g/cm3 . Its acidity coefficient (pKa) is predicted to be 14.71±0.10 .
Wissenschaftliche Forschungsanwendungen
Photopolymerization in Biomaterials
2-Hydroxyethylphosphine derivatives are used in photopolymerization processes. A study detailed the use of a water-soluble lithium acylphosphinate salt, derived from 2-hydroxyethylphosphine, to rapidly polymerize diacrylated poly(ethylene glycol) (PEGDA) monomers into hydrogels. This process is valuable in encapsulating living cells in three-dimensional, hydrated, biomimetic materials due to its mild reaction conditions and control over material formation. The polymerization with this initiator shows high viability during direct encapsulation of cells, suggesting its potential in biomedical applications (Fairbanks et al., 2009).
Coordination Chemistry and Catalysis
2-Hydroxyethylphosphine derivatives are integral in developing coordination chemistry and catalysis. Tris(hydroxymethyl)phosphine, a water-soluble compound, was used in testing water-soluble catalysts for hydrogenation of lignin in pulp. The study resulted in the discovery of new, in situ, Ru-P(CH2OH)3 hydrogenation catalysts, showcasing the compound's potential in catalytic processes and applications in pulp bleaching and brightness stabilization (James & Lorenzini, 2010).
Cross-Coupling Reactions in Organic Synthesis
The compound has shown promise in enhancing cross-coupling reactions. A study highlighted the use of p-Terphenylphosphines, derivatives of 2-hydroxyethylphosphine, as ligands for palladium in catalytic cross-coupling of dibromophenols and dibromoanilines with Grignard reagents, achieving high ortho-selectivity (Ishikawa & Manabe, 2007). Another study developed hydroxyphosphine ligands to accelerate nickel-catalyzed cross-coupling reactions of unreactive aryl electrophiles and Grignard reagents, showcasing the compound's role in activating aryl halides and phenol derivatives for cross-coupling reactions (Yoshikai et al., 2009).
Synthesis of Chiral Hydroxyl Phospholanes
The synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, derived from 2-hydroxyethylphosphine, has found use in asymmetric catalytic reactions. These compounds are used as catalysts in the asymmetric hydrogenation of functionalized olefins, suggesting their potential in producing optically active compounds with high enantioselectivity (Li et al., 2000).
Eigenschaften
IUPAC Name |
2-phosphanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP/c3-1-2-4/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFRJFUTYHQHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338302 | |
| Record name | 2-Hydroxyethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethylphosphine | |
CAS RN |
16247-01-1 | |
| Record name | 2-Hydroxyethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
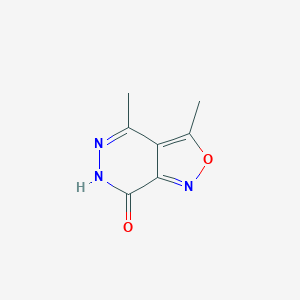



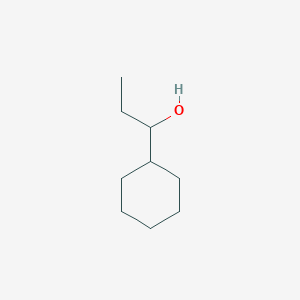
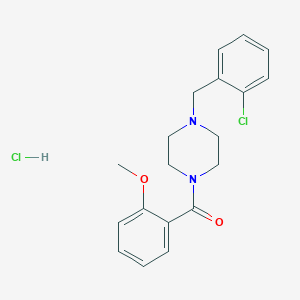
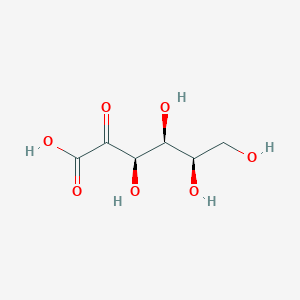
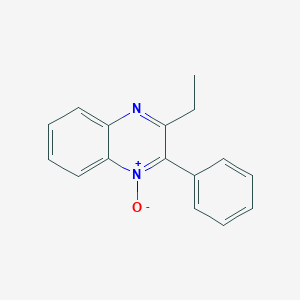
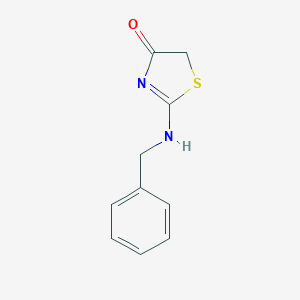
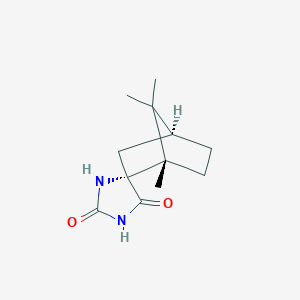
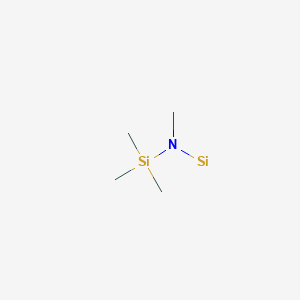
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
